molecular formula C18H15ClN2OS B2859106 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-94-4

3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2859106
CAS No.: 313499-94-4
M. Wt: 342.84
InChI Key: HHDWEKMPZMZFLD-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a small-molecule compound featuring a benzamide core linked to a 1,3-thiazole ring substituted with a 2,4-dimethylphenyl group at position 4 and a chlorine atom at position 3 of the benzamide moiety. This structure is associated with biological activity, particularly in modulating protein-protein interactions or enzymatic pathways. Its parent compound, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (without the 3-chloro substitution), has been identified as an inhibitor of the Hec1/Nek2 mitotic pathway, with a logP of 5.24, indicating moderate lipophilicity . The addition of the chlorine atom likely enhances electronic effects and binding specificity.

Properties

IUPAC Name

3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-6-7-15(12(2)8-11)16-10-23-18(20-16)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWEKMPZMZFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and a chlorinated benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is C20H15ClN2OSC_{20}H_{15}ClN_{2}OS with a molecular weight of approximately 398.93 g/mol. The presence of the thiazole ring is crucial for its biological activity, enhancing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₂OS
Molecular Weight398.93 g/mol
Density1.402 g/cm³
LogP6.931

Anticancer Properties

Preliminary studies indicate that 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may exhibit anticancer properties by inhibiting specific enzymes or receptors involved in tumor growth and proliferation. Research has shown that compounds with thiazole structures often display significant anticancer activity through various mechanisms:

  • Inhibition of Enzyme Activity : Compounds similar to this benzamide have been shown to inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : The compound may interact with growth factor receptors, reducing tumor cell proliferation.

Antimicrobial Activity

Compounds containing thiazole rings are also recognized for their antibacterial and antifungal activities . The potential therapeutic uses include:

  • Bacterial Infections : The compound may inhibit the growth of pathogenic bacteria, making it a candidate for developing new antibiotics.
  • Fungal Infections : Its antifungal properties could be explored further in treating fungal infections.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of thiazole derivatives found that several compounds exhibited potent anticancer activity against various cancer cell lines. Specifically, derivatives similar to 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide showed IC50 values in the micromolar range against breast and colon cancer cell lines .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against Pseudomonas aeruginosa. The results indicated that these compounds significantly reduced bacterial motility and toxin production, highlighting their potential as anti-virulence agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorinated Benzamide Derivatives
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: This analog features two chlorine atoms on the benzamide ring. However, it may also raise toxicity concerns compared to mono-chlorinated derivatives .
  • This modification is common in drug design to enhance pharmacokinetics .
Non-Chlorinated Analogs
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Exhibits 129.23% activity in growth modulation assays (p<0.05), outperforming many chlorinated derivatives. The phenoxy group may contribute to enhanced steric interactions with target proteins .
  • N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Parent Compound) : Lacks the 3-chloro group, showing baseline activity against Hec1/Nek2. The chlorine in the 3-chloro analog likely improves target affinity or metabolic stability .

Thiazole Ring Modifications

Pyridinyl-Substituted Thiazoles
  • 2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 2) : Part of a Malaria Box screening, this derivative inhibits the PfAtg8-PfAtg3 interaction (25% inhibition at 5 μM). The pyridinyl group may enhance hydrogen bonding with parasitic targets, though it reduces lipophilicity compared to dimethylphenyl-substituted analogs .
  • 4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (Compound 7) : A synthetic precursor with a formyl group, enabling further derivatization. Its activity is comparable to other pyridinyl-thiazoles but less potent than dimethylphenyl derivatives .
Sulfonamide and Oxadiazole Derivatives
  • However, synthetic complexity may limit scalability .

Functional Group Impact on Physicochemical Properties

Compound Name Substituents logP Biological Activity (%) Key Target/Pathway
3-Chloro-N-[4-(2,4-dimethylphenyl)-thiazol] 3-Cl, 2,4-dimethylphenyl ~5.5* Not reported Hec1/Nek2 (inferred)
Parent Compound H, 2,4-dimethylphenyl 5.24 Baseline Hec1/Nek2 mitotic pathway
N-[4-(4-Methylphenyl)-thiazol]-2-phenoxy Phenoxy, 4-methylphenyl N/A 129.23% Growth modulation (p<0.05)
2,4-Dichloro-N-(thiazol-2-yl) 2,4-Cl N/A Anti-inflammatory Analgesic pathways
Compound 2 Pyridinyl, methylsulfanyl N/A 25% inhibition PfAtg8-PfAtg3 interaction

*Estimated based on parent compound’s logP and chlorine’s contribution.

Key Research Findings

  • Thiazole Substitutions : Dimethylphenyl groups optimize lipophilicity and steric fit for mitotic pathway targets, while pyridinyl groups favor solubility and hydrogen bonding in antiparasitic applications .
  • Activity Trade-offs : Chlorinated derivatives may sacrifice solubility for potency, whereas sulfonamide or oxadiazole modifications balance these properties .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves cyclization of α-haloketones with 2-aminothiophenol under basic conditions to form the thiazole core, followed by coupling with 3-chlorobenzamide derivatives. Key parameters include:

  • Temperature : Reactions often require reflux conditions (e.g., ethanol at 78°C) to ensure cyclization efficiency .
  • Solvent choice : Polar aprotic solvents like DMF or pyridine enhance reactivity in amide bond formation .
  • Catalysts : Base catalysts (e.g., triethylamine) improve nucleophilic substitution during coupling steps . Yield optimization involves monitoring via TLC and purification by column chromatography .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substitution patterns on aromatic groups .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry and hydrogen-bonding networks (e.g., SHELXL software for refinement) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting reports about the compound’s bioactivity (e.g., antimicrobial vs. anticancer effects) be systematically addressed?

Contradictions may arise from assay variability or structural analogs with differing substituents. Recommended approaches:

  • Dose-response profiling : Compare IC₅₀ values across standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing chloro with nitro groups) to isolate pharmacophores .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of proposed targets like Hec1/Nek2 in anticancer activity .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., PFOR or MAP kinase) using crystal structures from PDB .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) to evaluate hydrophobic interactions with the thiazole ring and chloro substituent .
  • QSAR modeling : Corrogate substituent electronegativity (e.g., Hammett constants) with activity data to guide synthetic prioritization .

Q. How can crystallographic data resolve ambiguities in the compound’s intermolecular interactions?

  • Hydrogen-bond analysis : SHELXL-refined structures identify key interactions (e.g., N–H···N thiazole dimers) that stabilize crystal packing .
  • Hirshfeld surface analysis : Quantifies contributions of van der Waals forces and π-π stacking in polymorphic forms .
  • Twinned data refinement : SHELXD/SHELXE pipelines handle high-resolution data from twinned crystals, common in thiazole derivatives .

Methodological Challenges

Q. What experimental designs mitigate degradation during biological assays?

  • Stability studies : Use HPLC to monitor decomposition under assay conditions (e.g., pH 7.4 buffer, 37°C) .
  • Protection strategies : Add antioxidants (e.g., ascorbic acid) or conduct assays under inert atmospheres to prevent oxidation of sulfur-containing moieties .

Q. How can synthetic byproducts be identified and minimized?

  • LC-MS tracking : Detect intermediates/byproducts (e.g., uncyclized thioamide precursors) during synthesis .
  • Microwave-assisted synthesis : Reduces reaction times and side-product formation compared to conventional heating .

Data Interpretation

Q. What statistical methods reconcile discrepancies in IC₅₀ values across studies?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
  • Bland-Altman plots : Visualize systematic biases in cytotoxicity assays .

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